molecular formula C7H6N6O B1227677 2,4-Diaminopteridine-6-carbaldehyde CAS No. 4261-17-0

2,4-Diaminopteridine-6-carbaldehyde

Cat. No.: B1227677
CAS No.: 4261-17-0
M. Wt: 190.16 g/mol
InChI Key: QBSIXCBKOMWSBZ-UHFFFAOYSA-N
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Description

2,4-Diaminopteridine-6-carbaldehyde is a member of the pteridine class of compounds. It is characterized by the presence of amino groups at positions 2 and 4, and a carbaldehyde group at position 6 on the pteridine ring.

Safety and Hazards

Users should avoid contact with skin and eyes, avoid formation of dust and aerosols, and obtain special instructions before use. Appropriate exhaust ventilation should be provided at places where dust is formed .

Future Directions

The future directions of 2,4-Diaminopteridine-6-carbaldehyde research could involve further exploration of its synthesis and properties. The development of new 6-substituted 2,4-diaminopteridines and pterins through nucleophilic displacement reactions presents potential avenues for future research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-diaminopteridine-6-carbaldehyde typically involves nucleophilic displacement reactions. One common method is the reaction of 6-bromomethyl-2,4-diaminopteridine with various nucleophiles. This reaction can be carried out under both acidic and basic conditions, allowing for the conversion of 2,4-diaminopteridines into the corresponding pterins .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale nucleophilic displacement reactions. The use of protective groups and selective acylations can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,4-Diaminopteridine-6-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Diaminopteridine-6-carbaldehyde is unique due to the presence of both amino groups and a carbaldehyde group on the pteridine ring. This combination allows for diverse chemical modifications and enhances its potential as a versatile intermediate in synthetic chemistry and medicinal applications .

Properties

IUPAC Name

2,4-diaminopteridine-6-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N6O/c8-5-4-6(13-7(9)12-5)10-1-3(2-14)11-4/h1-2H,(H4,8,9,10,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBSIXCBKOMWSBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C2C(=NC(=NC2=N1)N)N)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30195372
Record name 2,4-Diamino-6-pteridinecarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30195372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4261-17-0
Record name 2,4-Diamino-6-pteridinecarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4261-17-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Diamino-6-pteridinecarboxaldehyde
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004261170
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4-Diamino-6-pteridinecarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30195372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
Reactant of Route 6
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